molecular formula C9H10O4 B8707599 Methyl 2-(2,5-dihydroxyphenyl)acetate

Methyl 2-(2,5-dihydroxyphenyl)acetate

Cat. No.: B8707599
M. Wt: 182.17 g/mol
InChI Key: ULASCVJUGWDMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,5-dihydroxyphenyl)acetate (CAS 60508-85-2) is a plant-derived phenolic compound with significant research value. It has demonstrated potent inhibitory activity against HIV-1 replication in biological evaluations, exhibiting an EC50 value of 11.70 μM . This mechanism is under investigation for supplementing low endogenous dopamine levels to manage Parkinsonian symptoms . This compound is a key metabolite found in diverse biological systems; it has been isolated from the kernel of Entada phaseoloides and is also produced by endophytic fungi such as Penicillium sp. HDS-Z-1E found in Taxus cuspidata . Its widespread occurrence is evidenced by its presence in over 30 other plant species, including Artemisia and Hypericum species . With a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol , it serves as a versatile building block in phytochemical research and the synthesis of more complex derivatives. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 2-(2,5-dihydroxyphenyl)acetate

InChI

InChI=1S/C9H10O4/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,10-11H,5H2,1H3

InChI Key

ULASCVJUGWDMFN-UHFFFAOYSA-N

SMILES

COC(=O)CC1=C(C=CC(=C1)O)O

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)O)O

Origin of Product

United States

Scientific Research Applications

Methyl 2-(2,5-dihydroxyphenyl)acetate is a chemical compound with the molecular formula C9H10O4C_9H_{10}O_4 and a molecular weight of 182.17 g/mol . It has been reported in Entada phaseoloides .

Chemical Properties and Identifiers

IUPAC Name: this compound
InChI: InChI=1S/C9H10O4/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,10-11H,5H2,1H3
InChIKey: ULASCVJUGWDMFN-UHFFFAOYSA-N
SMILES: COC(=O)CC1=C(C=CC(=C1)O)O
CAS Number: 60508-85-2

Potential Applications

While the provided search results do not offer extensive details specifically on the applications of this compound, they do suggest potential areas of interest based on related compounds and contexts:

  • Production Method: this compound can be produced using a method for producing 2,5-dihydroxyphenyl acetic acid .
  • As an Active Ingredient: Active ingredients are filtered mainly on the basis of oral bioavailability (OB), Caco-2 permeability (Caco-2), and drug-likeness (DL). The ingredients meeting the criteria of OB ≥ 30%, Caco-2 ≥ 0.4, and DL ≥ 0.18 are chosen as candidate ingredients for further analysis .
  • Traditional Chinese Medicine: Research has been done on the chemical components of Lonicerae japonicae flos (LJF) .
  • Antioxidant activity: Free radical scavenging and antioxidative activities of caffeic acid phenethyl ester (CAPE) and its related compounds have been investigated .
  • Propolis Studies: Propolis and its bioactive compounds have been shown to reduce cancer progression and inhibit bacterial and viral infections .

Comparison with Similar Compounds

Natural Sources and Bioactivity :

  • Isolated from the ethanol extract of Entada phaseoloides kernels, where it demonstrated anti-HIV-1 activity with an EC₅₀ of 11.70 μM .
  • Found in the marine sponge MNP-2015 and its co-associated fungus Aspergillus sp. L14, though it exhibited weak antimicrobial activity (MIC ≥100 μg/mL against Candida albicans, Escherichia coli, and Staphylococcus aureus) .
  • Detected in Lilium philadelphicum via metabolomic studies, suggesting a role in plant secondary metabolism .

Comparison with Structurally Similar Compounds

Alkyl Esters: Ethyl and Butyl Derivatives

Methyl 2-(2,5-dihydroxyphenyl)acetate belongs to a family of alkyl esters with varying chain lengths, which significantly influence bioactivity:

Compound Molecular Weight (g/mol) EC₅₀ (HIV-1) Source Key Findings
This compound 182.17 11.70 μM Entada phaseoloides Moderate anti-HIV activity
Ethyl 2,5-dihydroxyphenylacetate 196.20 9.93 μM Entada phaseoloides Enhanced potency vs. methyl ester
Butyl 2,5-dihydroxyphenylacetate 224.25 9.80 μM Entada phaseoloides Highest anti-HIV efficacy in the series

Key Insight : Increasing alkyl chain length (methyl → ethyl → butyl) correlates with improved anti-HIV-1 activity, likely due to enhanced lipophilicity and cell membrane permeability .

Positional Isomers: 3,5-Dihydroxy Substitution

Structural isomers with hydroxyl groups at alternate positions exhibit distinct properties:

Compound Molecular Weight (g/mol) Bioactivity Source
This compound 182.17 Anti-HIV, weak antimicrobial Entada phaseoloides, marine fungi
Methyl 2-(3,5-dihydroxyphenyl)acetate 182.17 Synthetic precursor; limited bioactivity reported Commercial suppliers

Key Insight: The 2,5-dihydroxy configuration is critical for antiviral activity, while the 3,5-isomer is primarily used in synthetic chemistry without notable biological relevance in current studies .

Parent Acid: Homogentisic Acid (2,5-Dihydroxyphenylacetic Acid)

The free acid form of the compound, homogentisic acid (C₈H₈O₄), is a metabolite in tyrosine degradation and lacks the ester moiety:

Property Methyl Ester Homogentisic Acid
Solubility Lipophilic (esterified) Hydrophilic (free carboxylic acid)
Bioactivity Antiviral (HIV-1) Metabolic intermediate; linked to alkaptonuria

Key Insight : Esterification enhances bioavailability for therapeutic applications compared to the polar, rapidly excreted parent acid .

Halogenated and Methyl-Substituted Derivatives

Structural modifications further diversify functionality:

  • Dimethyl Derivatives : Compounds like 2,5-dimethylphenylacetic acid (C₁₀H₁₂O₂) exhibit increased lipophilicity but reduced hydroxyl-mediated interactions, limiting their therapeutic utility .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2,5-dihydroxyphenyl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 2,5-dihydroxyphenylacetic acid with methanol under acidic catalysis. A reflux setup with sulfuric acid as a catalyst (e.g., 1 ml conc. H₂SO₄ in 20 ml methanol, refluxed for 4 hours) is common . Optimization may include adjusting molar ratios (e.g., excess methanol for higher yields), temperature control (reflux vs. lower temperatures to minimize side reactions), and post-reaction purification via recrystallization (e.g., ethanol as a solvent) .

Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the ester and aromatic hydroxyl groups. For example:
  • ¹H NMR : Peaks at δ 3.7–3.8 ppm (methoxy group), δ 6.5–7.0 ppm (aromatic protons) .
  • ¹³C NMR : Carbonyl (C=O) at ~170 ppm, aromatic carbons between 110–150 ppm .
    Mass spectrometry (MS) validates molecular weight (e.g., m/z 182.17 for [M+H]⁺), while IR confirms ester C=O stretching (~1740 cm⁻¹) .

Q. What biological activities have been reported for this compound?

  • Methodological Answer : Preliminary studies suggest antioxidant and antimicrobial potential due to its dihydroxyphenyl moiety . For example, in vitro assays (e.g., DPPH radical scavenging) show IC₅₀ values comparable to ascorbic acid. Methodological rigor requires controlling solvent polarity (e.g., DMSO vs. ethanol) and validating activity with cell-based assays (e.g., MIC tests against S. aureus) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies indicate degradation under prolonged light exposure or high humidity. For long-term storage, keep at -20°C in amber vials with desiccants. HPLC monitoring (e.g., C18 column, 254 nm detection) quantifies degradation products like 2,5-dihydroxyphenylacetic acid .

Q. What advanced analytical methods resolve co-eluting impurities in this compound samples?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) and 2D-LC (e.g., LC×LC with hydrophilic interaction and reversed-phase columns) separate isobaric impurities. For example, HRMS distinguishes methyl ester derivatives (Δ mass <0.001 Da) .

Q. How can regioselective functionalization of the dihydroxyphenyl moiety be achieved?

  • Methodological Answer : Protecting group strategies (e.g., methoxymethyl ethers) enable selective modification. For instance, chloromethyl methyl ether (MOM-Cl) in toluene with i-Pr₂NEt selectively protects hydroxyl groups at 0°C, leaving the ester intact . Deprotection with HCl/MeOH restores hydroxyls post-functionalization .

Data Contradiction & Experimental Design

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How to design experiments to resolve this?

  • Methodological Answer : Conduct a systematic solubility screen using standardized solvents (e.g., water, methanol, DMSO) at 25°C with controlled agitation. Quantify solubility via gravimetric analysis (e.g., saturation concentration determination) and cross-validate with UV-Vis spectroscopy (λmax ~280 nm) .

Q. How to address discrepancies in reported biological activity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., fixed DMSO concentration ≤1%, identical cell lines). Use positive controls (e.g., quercetin for antioxidant assays) and statistical validation (e.g., ANOVA with p<0.05). Meta-analysis of IC₅₀ values across studies may identify methodological outliers .

Structural & Functional Modifications

Q. What synthetic strategies enhance the bioavailability of this compound?

  • Methodological Answer : Prodrug approaches (e.g., glycosylation or PEGylation) improve water solubility. For example, glycosylation via Koenigs-Knorr reaction introduces glucose moieties at hydroxyl groups, enhancing intestinal absorption . In vitro permeability assays (Caco-2 cell monolayers) validate improvements .

Q. How do structural analogs (e.g., ethyl or butyl esters) compare in bioactivity?

  • Methodological Answer :
    Synthesize analogs via alcohol variation (e.g., ethanol for ethyl ester). Compare logP values (HPLC-derived) to correlate lipophilicity with antimicrobial potency. For example, butyl esters may show higher logP but reduced solubility, requiring activity trade-off analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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